molecular formula C14H16N8O4S B6989329 N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide

Cat. No.: B6989329
M. Wt: 392.40 g/mol
InChI Key: YIUHVWDNJFFRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a nitro group, and a tetrazole ring

Properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O4S/c1-9(2)7-21-8-11(6-15-21)18-27(25,26)13-4-3-10(5-12(13)22(23)24)14-16-19-20-17-14/h3-6,8-9,18H,7H2,1-2H3,(H,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUHVWDNJFFRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(C=C(C=C2)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

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